molecular formula C12H13FINO B8170402 (2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone

(2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone

Cat. No.: B8170402
M. Wt: 333.14 g/mol
InChI Key: ANHOZQXUAPWHSS-UHFFFAOYSA-N
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Description

(2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorine and iodine substituted phenyl ring attached to a piperidinyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-6-iodophenol and piperidine.

    Formation of Intermediate: The phenol group is first converted to a suitable leaving group, such as a triflate, using triflic anhydride and a base like pyridine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine in the presence of a base such as potassium carbonate, under reflux conditions, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield a fluoro-azido derivative.

Scientific Research Applications

(2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which (2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The piperidinyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-iodo-4-methylphenyl)(piperidin-1-yl)methanone
  • (2-Fluoro-6-chlorophenyl)(piperidin-1-yl)methanone
  • (2-Fluoro-6-bromophenyl)(piperidin-1-yl)methanone

Uniqueness

(2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and material properties.

Properties

IUPAC Name

(2-fluoro-6-iodophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FINO/c13-9-5-4-6-10(14)11(9)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOZQXUAPWHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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